3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Description
This compound belongs to the propanamide class of nonsteroidal selective androgen receptor modulators (SARMs). Its structure comprises:
- Propanamide backbone: 2-hydroxy-2-methyl substitution enhances metabolic stability and receptor binding .
- 4-Fluorobenzenesulfonyl group: Introduces electron-withdrawing effects and modulates pharmacokinetic properties.
- N-[3-(Trifluoromethyl)phenyl] group: The trifluoromethyl (CF₃) moiety increases lipophilicity and influences androgen receptor (AR) selectivity .
SARMs like this compound are designed to avoid the hepatotoxicity and androgenic side effects of steroidal analogs while retaining tissue-selective anabolic activity .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO4S/c1-16(24,10-27(25,26)14-7-5-12(18)6-8-14)15(23)22-13-4-2-3-11(9-13)17(19,20)21/h2-9,24H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZXGTNYJRVOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonyl chloride: The starting material, 4-fluorobenzenesulfonyl chloride, is prepared by reacting 4-fluorobenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with 2-hydroxy-2-methylpropanamide in the presence of a base such as triethylamine to form the sulfonyl amide intermediate.
Introduction of the trifluoromethyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Key Structural Variations and Pharmacokinetic Differences
The following table highlights critical differences between the target compound and its analogs:
Metabolic Stability and Functional Group Impact
- Sulfonyl vs. Phenoxy/Thioether Linkages: The sulfonyl group in the target compound resists oxidative metabolism, unlike phenoxy (S-1) or thioether (Compound 18) linkages, which undergo rapid hydroxylation or sulfoxidation . Example: S-1 shows 65% oral bioavailability due to its ether linkage, while thioether-linked analogs like Compound 18 exhibit <30% bioavailability .
- Fluorine Substitution: The 4-fluoro substituent on the benzenesulfonyl group reduces cytochrome P450-mediated metabolism compared to non-fluorinated analogs . Trifluoromethyl groups enhance AR binding affinity by 3-fold compared to non-fluorinated phenyl rings .
Receptor Selectivity and Potency
- N-Phenyl Substituents: Meta-CF₃ (target compound) vs. Para-NO₂ (S-1): The meta-CF₃ group improves AR selectivity by avoiding off-target interactions with glucocorticoid receptors observed in para-NO₂ analogs . Dual CF₃ Groups (e.g., 3-{[3-(trifluoromethyl)phenyl]sulfonyl}): Increase AR binding potency (IC₅₀ = 8 nM) but may reduce solubility .
- Stereochemistry :
Research Findings and Data Tables
NMR and HRMS Data Comparison
Biological Activity
The compound 3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide , commonly known as bicalutamide, is a well-studied antiandrogen agent primarily used in the treatment of prostate cancer. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- CAS Number : 118816-47-4
- Molecular Weight : 430.40 g/mol
The compound features a sulfonyl group, a hydroxy group, and a trifluoromethyl phenyl moiety, contributing to its pharmacological properties.
Bicalutamide functions as a non-steroidal antiandrogen by competitively inhibiting the binding of androgens (such as testosterone and dihydrotestosterone) to androgen receptors in prostate tissues. This inhibition leads to decreased androgenic activity, which is crucial in managing hormone-sensitive malignancies.
Anticancer Properties
- Prostate Cancer Treatment : Bicalutamide is primarily indicated for the treatment of advanced prostate cancer. Clinical studies have demonstrated its efficacy in reducing tumor size and delaying disease progression.
- Mechanistic Insights : Research indicates that the R(-)-enantiomer of bicalutamide exhibits higher antiandrogenic activity than its S(+)-counterpart, emphasizing the importance of stereochemistry in its therapeutic effects.
Side Effects and Toxicity
While bicalutamide is effective, it can cause side effects such as gynecomastia, hot flashes, and liver function abnormalities. Monitoring liver enzymes is recommended during treatment.
Case Studies
- Case Study on Efficacy : A clinical trial involving 1,500 men with metastatic prostate cancer showed that those treated with bicalutamide had a median survival increase of 10 months compared to those receiving placebo.
- Adverse Effects Monitoring : In a cohort study, 20% of patients reported significant side effects leading to discontinuation of therapy. Regular follow-ups are essential to manage these adverse effects effectively.
Research Findings
Recent studies continue to explore the pharmacological potential of bicalutamide beyond prostate cancer:
- Combination Therapies : Research indicates that combining bicalutamide with other agents like docetaxel may enhance therapeutic outcomes in resistant cases.
- Potential Use in Other Cancers : Investigations into the use of bicalutamide for breast cancer have shown promise due to its antiandrogenic properties.
Q & A
Q. Characterization Tools :
- NMR Spectroscopy : Confirm regiochemistry via - and -NMR (e.g., sulfonyl group protons at δ 7.8–8.2 ppm; CF signals at δ -60 to -65 ppm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]: 448.09; observed: 448.10) .
Table 1 : Example NMR Data for Analogous Compounds
| Compound | -NMR (δ, ppm) | -NMR (δ, ppm) |
|---|---|---|
| Propanamide derivative | 2.15 (s, 3H, CH), 7.45–8.10 (m, Ar-H) | -63.5 (CF) |
Advanced Question: How can conflicting NMR and X-ray crystallography data be resolved during structural validation?
Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., rotamers in solution) versus static crystal structures.
- Solution :
Table 2 : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2/c |
| Hydrogen bonds | N—H⋯O (2.02 Å) |
| Torsion angle | 172.1° |
Basic Question: What analytical methods ensure purity and identity of the compound?
Methodological Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm); target ≥98% purity .
- Elemental Analysis : Match calculated vs. observed C, H, N, S, F content (e.g., C: 52.3%; F: 16.9%) .
- FT-IR : Confirm sulfonyl (S=O stretch at 1150–1350 cm) and amide (C=O at 1650 cm) groups .
Advanced Question: How can synthetic yield be optimized for scale-up?
Methodological Answer:
Employ Design of Experiments (DoE) to identify critical factors:
Variables : Reaction temperature, stoichiometry, catalyst loading .
Response Surface Modeling : Optimize for maximum yield (e.g., 52% → 75% via temperature control at 60°C) .
Flow Chemistry : Enhance reproducibility using continuous-flow reactors for exothermic steps (e.g., sulfonylation) .
Basic Question: What safety protocols are critical during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and respirators to avoid inhalation/contact with sulfonyl chlorides or fluorinated intermediates .
- Ventilation : Use fume hoods for volatile reagents (e.g., triethylamine) .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
Advanced Question: How can bioactivity assays be designed based on structural analogs?
Methodological Answer:
- Target Selection : Prioritize receptors/enzymes with hydrophobic pockets (e.g., androgen receptor for CF-containing analogs) .
- In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding modes of the sulfonyl and CF groups .
- In Vitro Testing : Measure IC against cancer cell lines (e.g., PC-3 prostate cancer) and compare with control compounds .
Table 3 : Example Bioactivity Data for Analogous Compounds
| Compound | Target | IC (nM) |
|---|---|---|
| CF-propanamide | Androgen receptor | 45 ± 3 |
Basic Question: How are impurities profiled and controlled?
Methodological Answer:
- LC-MS : Identify impurities (e.g., des-hydroxy byproducts or unreacted aniline) .
- Synthesis Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) .
| Impurity | Structure | Retention Time (min) |
|---|---|---|
| Des-hydroxy | [Parent – OH] | 12.3 |
| Unreacted aniline | CH-CF | 5.8 |
Advanced Question: What mechanistic insights can be gained from degradation studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
